molecular formula C18H24F3N3O5S B11515714 Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11515714
M. Wt: 451.5 g/mol
InChI Key: MXMVIVWJZGWYJN-UHFFFAOYSA-N
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Description

METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an ethoxy group, and a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common approach is the condensation of 3-ethoxy-1,1,1-trifluoro-3-oxo-2-propanamide with a suitable thieno[2,3-c]pyridine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the thieno[2,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H24F3N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

methyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C18H24F3N3O5S/c1-5-12(25)22-17(18(19,20)21,16(27)29-6-2)23-14-13(15(26)28-4)10-7-8-24(3)9-11(10)30-14/h23H,5-9H2,1-4H3,(H,22,25)

InChI Key

MXMVIVWJZGWYJN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CN(CC2)C)C(=O)OC

Origin of Product

United States

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